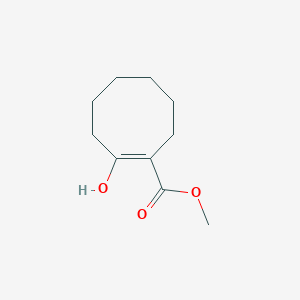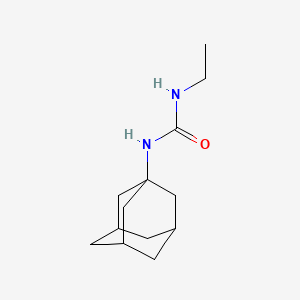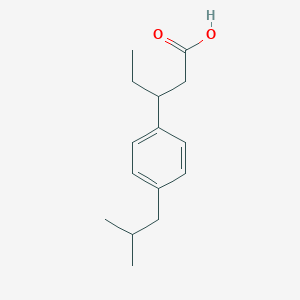
Diphenethyldiphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenethyldiphenylsilane is an organosilicon compound with the molecular formula C28H28Si. It is a unique chemical that has garnered interest in various fields of scientific research due to its distinctive properties and potential applications. This compound is part of a broader class of organosilicon compounds, which are known for their versatility and utility in both industrial and research settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenethyldiphenylsilane typically involves the Grignard reaction, a well-known method in organic chemistry. This reaction involves the use of phenylmagnesium bromide and diphenylsilane as starting materials. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The reaction conditions usually include a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
Diphenethyldiphenylsilane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of substituted silanes with various functional groups.
科学的研究の応用
Diphenethyldiphenylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of high-performance materials such as silicone resins and rubbers.
作用機序
The mechanism of action of diphenethyldiphenylsilane involves its interaction with various molecular targets. In biological systems, it can interact with cellular membranes and proteins, potentially altering their function. The pathways involved may include signal transduction mechanisms and enzyme inhibition, although specific details are still under investigation .
類似化合物との比較
Similar Compounds
- Dimethylphenylsilane
- Dimethoxydiphenylsilane
- Dichlorodiphenylsilane
- Diphenylsilane
- Triethoxyphenylsilane
Uniqueness
Diphenethyldiphenylsilane stands out due to its unique combination of phenyl and ethyl groups attached to the silicon atom. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
特性
分子式 |
C28H28Si |
|---|---|
分子量 |
392.6 g/mol |
IUPAC名 |
diphenyl-bis(2-phenylethyl)silane |
InChI |
InChI=1S/C28H28Si/c1-5-13-25(14-6-1)21-23-29(27-17-9-3-10-18-27,28-19-11-4-12-20-28)24-22-26-15-7-2-8-16-26/h1-20H,21-24H2 |
InChIキー |
OQISRWPVZCPIJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC[Si](CCC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3R,5S,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B11939587.png)



![2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine](/img/structure/B11939613.png)
![7-(3-nitrobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11939645.png)







![4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11939694.png)
